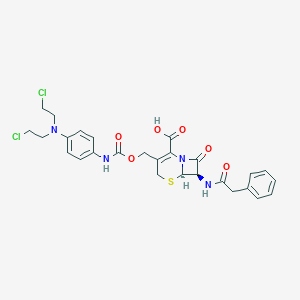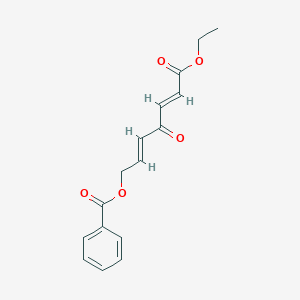
Homomelodienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homomelodienone is a natural compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a member of the melodianone family of compounds, which are known to have various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.
Applications De Recherche Scientifique
Transformation and Environmental Impact
Homomelodienone, a derivative of melamine, has been studied for its transformation and environmental impact, particularly in aquatic ecosystems. Research by Fan Yin-min (2014) showed that melamine can be absorbed by aquatic animals and is initially eliminated in its original form. Over time, it undergoes graded deamination, producing derivatives such as ammeline, ammelide, and cyanuric acid, providing insights into the transformation of melamine in organisms.
Material Science and Biomedical Applications
Studies on melanin and its derivatives have provided substantial knowledge applicable in material science and biomedical fields. A. Mostert (2021) highlighted the potential of melanin, a poly-indolequinone biopolymer closely related to homomelodienone, in creating new medical technologies and electronic devices due to its unique physical and chemical properties.
Role in UV Protection and Free Radical Indication
Research by T. Herrling, K. Jung, J. Fuchs (2008) has shown that melanin in the skin, particularly eumelanin, provides natural UV protection by eliminating free radicals generated by UV radiation. Additionally, melanin in hair can serve as a free radical detector, offering a method to evaluate the efficacy of hair care products.
Chemical Synthesis and Biochemical Applications
The chemical synthesis of homomelodienone and its derivatives has been explored for various biochemical applications. Chunmao Dong et al. (2021) described a base-promoted methodology for the construction of γ-oxo-α,β-alkenoic ester skeletons from vinyl propargylic alcohols, leading to the efficient synthesis of homomelodienone. This method allows for straightforward structural modifications and applications in natural products.
Biobased Production and Material Properties
The biobased production of melanin-like compounds, which include forms similar to homomelodienone, has been investigated for their potential in material applications due to their electron transport, UV light absorbance properties, and biocompatibility. K. Miller et al. (2021) demonstrated the production of pyomelanin using an engineered strain of Yarrowia lipolytica and explored its applications in material traits, electronic, and metal interaction properties.
Melanization and Evolutionary Perspectives
The process of melanization, closely related to the chemical pathways of homomelodienone and its derivatives, has been studied to understand its protective functions and evolutionary significance across various species. C. Vavricka, B. M. Christensen, Jianyong Li (2010) discussed the biochemical process of melanization, the production of toxic intermediates during this process, and the evolution of proteins that regulate this process, highlighting its relation to adaptation and physiological requirements in different species.
Propriétés
Numéro CAS |
135626-20-9 |
|---|---|
Nom du produit |
Homomelodienone |
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
[(2E,5E)-7-ethoxy-4,7-dioxohepta-2,5-dienyl] benzoate |
InChI |
InChI=1S/C16H16O5/c1-2-20-15(18)11-10-14(17)9-6-12-21-16(19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3/b9-6+,11-10+ |
Clé InChI |
FCTFULMZKQYRQV-GOKBKIRCSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C(=O)/C=C/COC(=O)C1=CC=CC=C1 |
SMILES |
CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1 |
Synonymes |
homomelodienone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



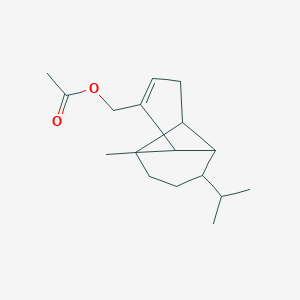
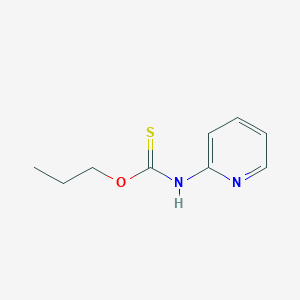
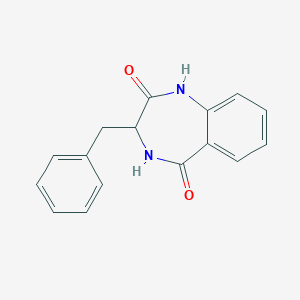
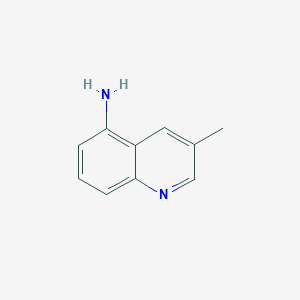
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
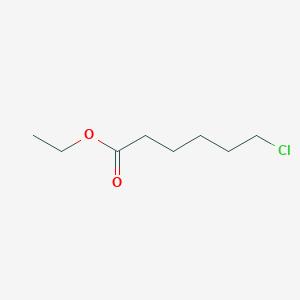
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
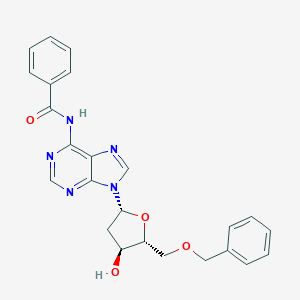
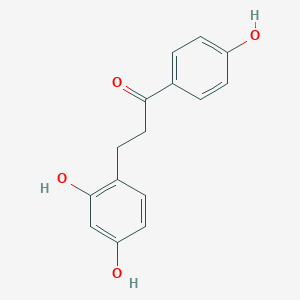
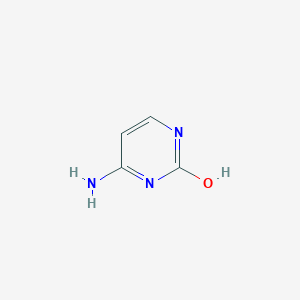
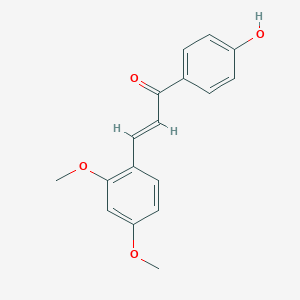
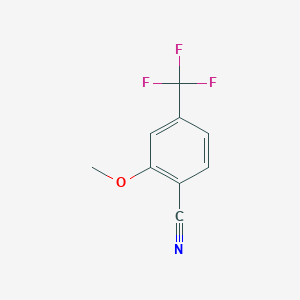
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
